molecular formula C8H6N2O3S B2935241 2-Methoxy-5-nitrobenzo[d]thiazole CAS No. 1421491-60-2

2-Methoxy-5-nitrobenzo[d]thiazole

Cat. No. B2935241
CAS RN: 1421491-60-2
M. Wt: 210.21
InChI Key: RTCUQAOADSIOBB-UHFFFAOYSA-N
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Description

“2-Methoxy-5-nitrobenzo[d]thiazole” is a chemical compound . It is an organic intermediate with borate and sulfonamide groups . It is also known to be a part of the thiazole family .


Synthesis Analysis

The synthesis of “2-Methoxy-5-nitrobenzo[d]thiazole” and its derivatives involves several steps . The process includes coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of “2-Methoxy-5-nitrobenzo[d]thiazole” is characterized by the presence of sulfur and nitrogen atoms in the thiazole ring . The pi (π) electrons in the ring are free to move from one bond to other bonds, rendering aromatic ring properties .


Chemical Reactions Analysis

The thiazole ring in “2-Methoxy-5-nitrobenzo[d]thiazole” has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . The ring is known to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Scientific Research Applications

Antimicrobial Applications

2-Methoxy-5-nitrobenzo[d]thiazole: has been studied for its potential as an antimicrobial agent. Thiazole derivatives, including this compound, have shown activity against various bacterial strains. For instance, they can act as inhibitors of bacterial DNA gyrase, an enzyme critical for DNA replication in bacteria . This application is significant in the development of new antibiotics, especially in the face of rising antibiotic resistance.

Antifungal and Antiparasitic Effects

Research has indicated that thiazole compounds exhibit antifungal properties, making them candidates for treating fungal infections . Additionally, their antiparasitic activity has been noted, which could lead to treatments for diseases caused by parasitic infections.

Anti-inflammatory Properties

In the realm of anti-inflammatory drugs, 2-Methoxy-5-nitrobenzo[d]thiazole derivatives have been synthesized and evaluated for their efficacy. These compounds have shown promise in inhibiting pro-inflammatory enzymes, which could be beneficial in treating chronic inflammatory diseases .

Anticancer Research

Thiazole derivatives are being explored for their antitumor and cytotoxic activities. They have the potential to interfere with cancer cell proliferation and could be used to design novel anticancer drugs .

Neuroprotective Potential

The neuroprotective potential of thiazole compounds is another area of interest. They may play a role in the synthesis of neurotransmitters or act as modulators of neuroreceptors, which could be useful in treating neurodegenerative diseases .

Agricultural Applications

In agriculture, thiazole derivatives, including 2-Methoxy-5-nitrobenzo[d]thiazole , can be used as fungicides or biocides to protect crops from fungal pathogens and pests . This application is crucial for improving crop yield and food security.

Mechanism of Action

Target of Action

Similar compounds, such as benzothiazole derivatives, have been found to inhibit cox-1 . COX-1, or cyclooxygenase-1, is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are involved in various physiological processes including inflammation and pain sensation.

Mode of Action

Benzothiazole derivatives have been shown to inhibit cox-1, thereby reducing the production of prostaglandins . This suggests that 2-Methoxy-5-nitrobenzo[d]thiazole may interact with its targets in a similar manner, leading to changes in cellular processes.

Pharmacokinetics

Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the bioavailability of 2-Methoxy-5-nitrobenzo[d]thiazole.

Result of Action

Based on the potential inhibition of cox-1, it could lead to a decrease in the production of prostaglandins, potentially reducing inflammation and pain sensation .

Safety and Hazards

While specific safety and hazard information for “2-Methoxy-5-nitrobenzo[d]thiazole” is not available, it is generally advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar compounds .

Future Directions

The future directions for “2-Methoxy-5-nitrobenzo[d]thiazole” could involve further exploration of its biological activities and potential applications . The development of new synthetic strategies could also be a promising area of research .

properties

IUPAC Name

2-methoxy-5-nitro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S/c1-13-8-9-6-4-5(10(11)12)2-3-7(6)14-8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCUQAOADSIOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(S1)C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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